molecular formula C9H12N2O B8510723 5-(2,2-Dimethyl-propyl)-isoxazole-3-carbonitrile

5-(2,2-Dimethyl-propyl)-isoxazole-3-carbonitrile

Cat. No. B8510723
M. Wt: 164.20 g/mol
InChI Key: PNKZJORGRQBSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039455B2

Procedure details

A mixture of 5-(2,2-dimethyl-propyl)-isoxazole-3-carboxylic acid tert-butylamide (58.0 g, 0.243 mol) and phosphorus (III) oxychloride (156 ml, 1.70 mol) is heated under nitrogen atmosphere at reflux temperature for 2 h. The reaction mixture is cooled to rt and concentrated to remove excess phosphorus (III) oxychloride. The residue is diluted with DCM (2000 ml) and washed with saturated aq sodium bicarbonate (500 ml×2). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by chromatography on silica (DCM/hexanes 1/1) to yield the target compound as yellow liquid.
Name
5-(2,2-dimethyl-propyl)-isoxazole-3-carboxylic acid tert-butylamide
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][C:6]([C:8]1[CH:12]=[C:11]([CH2:13][C:14]([CH3:17])([CH3:16])[CH3:15])[O:10][N:9]=1)=O)(C)(C)C.O(Cl)Cl.[P+3]>>[CH3:15][C:14]([CH3:17])([CH3:16])[CH2:13][C:11]1[O:10][N:9]=[C:8]([C:6]#[N:5])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
5-(2,2-dimethyl-propyl)-isoxazole-3-carboxylic acid tert-butylamide
Quantity
58 g
Type
reactant
Smiles
C(C)(C)(C)NC(=O)C1=NOC(=C1)CC(C)(C)C
Name
Quantity
156 mL
Type
reactant
Smiles
O(Cl)Cl.[P+3]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove excess phosphorus (III) oxychloride
ADDITION
Type
ADDITION
Details
The residue is diluted with DCM (2000 ml)
WASH
Type
WASH
Details
washed with saturated aq sodium bicarbonate (500 ml×2)
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica (DCM/hexanes 1/1)

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=CC(=NO1)C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.